molecular formula C11H16ClNO B2504618 7-Phenyl-1,4-oxazepane hydrochloride CAS No. 2172051-60-2

7-Phenyl-1,4-oxazepane hydrochloride

Cat. No.: B2504618
CAS No.: 2172051-60-2
M. Wt: 213.71
InChI Key: ZJPNYHVTAKDFCT-UHFFFAOYSA-N
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Description

7-Phenyl-1,4-oxazepane hydrochloride is a heterocyclic compound with the molecular formula C11H15NO·HCl. It is a derivative of oxazepane, a seven-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with phenylacetaldehyde under acidic conditions to form the oxazepane ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazepane N-oxides, while reduction can produce more saturated oxazepane derivatives .

Scientific Research Applications

7-Phenyl-1,4-oxazepane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7-Phenyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-1,4-oxazepane hydrochloride is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to six-membered analogs like morpholine.

Properties

IUPAC Name

7-phenyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPNYHVTAKDFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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